molecular formula C8H8N4O B3340950 (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol CAS No. 99584-33-5

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol

Cat. No.: B3340950
CAS No.: 99584-33-5
M. Wt: 176.18 g/mol
InChI Key: ACKJYBUCEWZWOG-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol is a chemical compound with the molecular formula C8H8N4O. It is a member of the tetrazole family, characterized by a tetrazole ring attached to a phenyl group and a methanol moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that tetrazole compounds can undergo transformations between different forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Tetrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This could potentially enhance the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives , it’s plausible that the compound could induce various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol. For instance, the transformation between different forms of tetrazole compounds after excited-state proton transfer could be influenced by environmental conditions . Additionally, the compound’s interaction with its targets and its ADME properties could potentially be affected by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of phenylhydrazine with formic acid to form phenylhydrazone, which is then cyclized with sodium azide to produce the tetrazole ring. The final step involves the reduction of the tetrazole derivative to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1H-tetrazole: Similar structure but lacks the methanol moiety.

    1-phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a hydroxyl group.

    5-chloro-1-phenyl-1H-tetrazole: Contains a chlorine atom on the phenyl ring.

Uniqueness

(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol is unique due to the presence of both the tetrazole ring and the methanol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-phenyltetrazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKJYBUCEWZWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302891
Record name 1-Phenyl-1H-tetrazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-33-5
Record name 1-Phenyl-1H-tetrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99584-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-tetrazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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